3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, trifluoromethyl, and sulfanyl groups are introduced through substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride.
Attachment of the Tetrazole Group: The tetrazole group is often introduced through a cycloaddition reaction involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) to form amines.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring and trifluoromethyl group but lacks the sulfanyl and tetrazole groups.
3-chloro-2-methylphenylamine: Contains a chloro and methyl group on a benzene ring but lacks the pyridine and trifluoromethyl groups.
Uniqueness
The uniqueness of 3-chloro-2-({2-[5-(2-methylphenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C16H13ClF3N5S |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
3-chloro-2-[2-[5-(2-methylphenyl)tetrazol-1-yl]ethylsulfanyl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C16H13ClF3N5S/c1-10-4-2-3-5-12(10)14-22-23-24-25(14)6-7-26-15-13(17)8-11(9-21-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
BXPCBQKYSKSNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=NN2CCSC3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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